

Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: *2-Chloro-3-fluoro-4-methoxypyridine*

CAS No.: *1184172-10-8*

Cat. No.: *B1472556*

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2-Chloro-3-fluoro-4-methoxypyridine is a polysubstituted pyridine ring, a structural motif of high interest in modern drug discovery. The specific arrangement of its substituents—a chloro group at the 2-position, a fluoro group at the 3-position, and a methoxy group at the 4-position—creates a unique electronic and steric profile, making it a valuable intermediate for accessing novel chemical space.

As of the latest data, a specific CAS number for **2-Chloro-3-fluoro-4-methoxypyridine** is not publicly registered. This suggests the compound is either a novel entity or a non-commercial research intermediate. For researchers, this presents an opportunity for novel synthetic exploration and intellectual property development.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₅ ClFNO	PubChemLite[1]
Monoisotopic Mass	161.00436 Da	PubChemLite[1]
Predicted XlogP	1.9	PubChemLite[1]
SMILES	<chem>COC1=C(C(=NC=C1)Cl)F</chem>	PubChemLite[1]
InChI	InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3	PubChemLite[1]
InChIKey	XRZFYEWVWSZOOM-UHFFFAOYSA-N	PubChemLite[1]

Proposed Synthesis and Mechanistic Rationale

The absence of a commercial source necessitates a de novo synthesis. A plausible and robust synthetic route can be designed starting from more readily available pyridine precursors. The following multi-step synthesis is proposed, leveraging well-established transformations in heterocyclic chemistry. The strategic introduction of each substituent is critical to achieving the desired isomer.

Experimental Protocol: A Multi-Step Synthetic Approach

This protocol is a proposed pathway. Optimization of reaction conditions (temperature, solvent, reaction time) is recommended for each step to maximize yield and purity.

Step 1: Nitration of 2-Chloro-3-fluoropyridine

- Rationale: Introduction of a nitro group at the 4-position, which will later be converted to the methoxy group. The chloro and fluoro groups are deactivating, but the directing effect of the pyridine nitrogen and the existing halogens favors substitution at the 4-position.
- Procedure:
 - To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chloro-3-fluoropyridine (CAS: 17282-04-1)[2][3] while maintaining the internal

temperature below 10 °C.

- After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until TLC or LC-MS analysis indicates consumption of the starting material.
- Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-fluoro-4-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution (S_NAr) to Introduce the Methoxy Group

- Rationale: The nitro group is a strong electron-withdrawing group, which potently activates the 4-position for nucleophilic aromatic substitution. Sodium methoxide will displace the nitro group.
- Procedure:
 - Dissolve the 2-chloro-3-fluoro-4-nitropyridine intermediate in anhydrous methanol.
 - Add a solution of sodium methoxide (commercially available or prepared by carefully adding sodium metal to methanol) to the reaction mixture.
 - Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and quench with water.
 - Remove the methanol under reduced pressure.
 - Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, **2-Chloro-3-fluoro-4-methoxypyridine**.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.



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Caption: Proposed two-step synthesis of **2-Chloro-3-fluoro-4-methoxypyridine**.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized **2-Chloro-3-fluoro-4-methoxypyridine** is paramount. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

Technique	Expected Observations
^1H NMR	Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the 5 and 6 positions. A singlet in the upfield region (~3.9-4.2 ppm) for the methoxy group protons.
^{13}C NMR	Six distinct signals corresponding to the six carbon atoms of the molecule. The carbon attached to fluorine will show a large C-F coupling constant.
^{19}F NMR	A single resonance, indicating the presence of one fluorine atom.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ should be observed at $m/z \approx 161$, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak). High-resolution mass spectrometry (HRMS) should confirm the elemental composition ($\text{C}_6\text{H}_5\text{ClFNO}$).
Infrared (IR) Spectroscopy	Characteristic peaks for C-O-C stretching (ether), C=N and C=C stretching (pyridine ring), and C-Cl and C-F bonds.

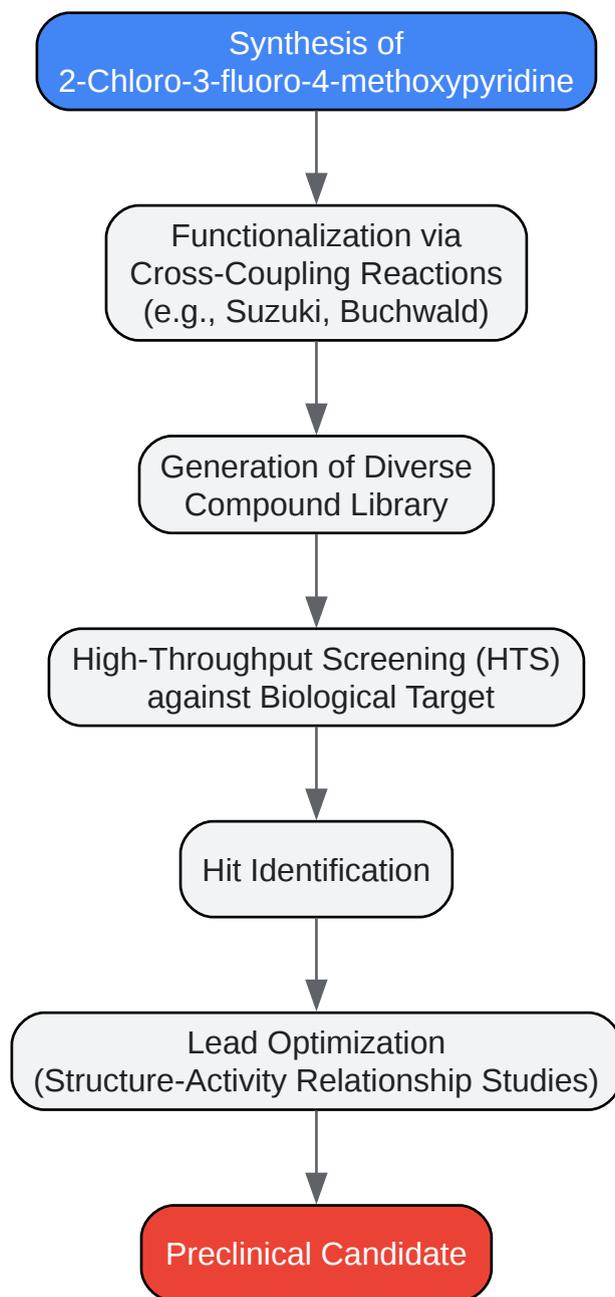
Applications in Drug Discovery and Development

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.^[4] **2-Chloro-3-fluoro-4-methoxypyridine** serves as a versatile scaffold for building more complex molecules.

- **Cross-Coupling Reactions:** The chlorine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amine, and alkyne groups, enabling the rapid generation of compound libraries for screening.

- **Scaffold for Bioactive Molecules:** Substituted pyridines are core components of numerous FDA-approved drugs.^[4] This scaffold can be used to synthesize analogs of known bioactive compounds or to explore novel pharmacophores. The fluorine and methoxy groups can participate in key hydrogen bonding or other non-covalent interactions with biological targets.
- **Fragment-Based Drug Design (FBDD):** Due to its relatively low molecular weight and distinct functionality, this compound can be used as a fragment in FBDD campaigns to identify initial hits against therapeutic targets.

Logical Workflow for Drug Discovery Application



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Caption: Workflow for utilizing the title compound in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Chloro-3-fluoro-4-methoxypyridine** is not available, precautions for handling related halogenated pyridines should be strictly followed.

- General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][5]
- Hazards: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[6][7] May cause respiratory irritation.[5]
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
 - Skin Contact: Immediately wash off with plenty of soap and water.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

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Sources

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